Summary of the Application: “tert-butyl N-[2-(methoxyamino)ethyl]carbamate” is an important intermediate in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Methods of Application or Experimental Procedures: The compound was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1 H -pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1 H and 13 C NMR, and FT-IR spectroscopy .
Results or Outcomes: The synthesis of “tert-butyl N-[2-(methoxyamino)ethyl]carbamate” resulted in an overall yield of 59.5% . This compound is a crucial intermediate in the production of ceftolozane, a potent antibiotic .
tert-butyl N-[2-(methoxyamino)ethyl]carbamate is a chemical compound characterized by the molecular formula C12H25N2O3 and a molecular weight of approximately 229.35 g/mol. This compound features a tert-butyl group, a methoxyamino functional group, and a carbamate moiety, making it an interesting target for various chemical and biological applications. The structure contributes to its reactivity and interaction with biological systems, particularly in enzyme mechanisms and protein interactions .
Common reagents used in these reactions include dichloromethane and ethanol as solvents, and palladium on carbon as a catalyst .
The biological activity of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is primarily linked to its role as an inhibitor or activator of specific enzymes. Its mechanism of action involves binding to active sites on enzymes or receptors, which leads to alterations in their activity. This makes it valuable in studying enzyme mechanisms and protein interactions within biological systems .
The synthesis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methoxyamino)ethyl amine. The reaction conditions must be controlled to ensure high yield and purity. The general steps include:
tert-butyl N-[2-(methoxyamino)ethyl]carbamate has several applications across different fields:
Studies involving tert-butyl N-[2-(methoxyamino)ethyl]carbamate focus on its interactions with enzymes and receptors. These studies help elucidate the compound's mechanism of action, providing insights into how it modulates enzyme activity or participates in biochemical pathways. Such interaction studies are crucial for understanding its potential therapeutic applications .
Several compounds share structural similarities with tert-butyl N-[2-(methoxyamino)ethyl]carbamate. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate | 1465601-43-7 | Contains a methyl group instead of methoxy; different reactivity. |
| tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate | Not listed | Lacks the N-methyl group; affects its chemical properties. |
| tert-butyl N-methyl-N-{2-[2-(amino)ethoxy]ethyl}carbamate | Not listed | Has an amino group instead of a methoxyamino group; alters functionality. |
The uniqueness of tert-butyl N-[2-(methoxyamino)ethyl]carbamate lies in its specific methoxyamino functional group, which influences its reactivity and applications compared to similar compounds. This distinct feature allows it to participate in unique